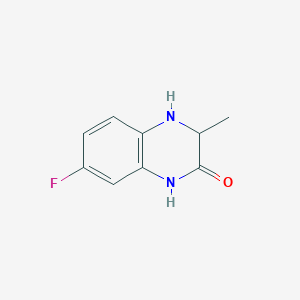
7-Fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone, also known as F-MeOQX, is a chemical compound that belongs to the quinoxalinone family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and material science.
作用机制
The exact mechanism of action of 7-Fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor, which is responsible for inhibitory neurotransmission in the brain.
Biochemical and Physiological Effects:
This compound has been shown to increase the binding affinity of GABA to the GABA-A receptor, resulting in increased inhibitory neurotransmission. This leads to a reduction in neuronal excitability, which is responsible for the observed anticonvulsant and anxiolytic effects.
实验室实验的优点和局限性
One of the major advantages of 7-Fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is its high potency and selectivity towards the GABA-A receptor. This makes it an ideal candidate for studying the role of GABA-A receptors in various physiological and pathological conditions. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to administer in certain experimental conditions.
未来方向
Future research on 7-Fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone could focus on its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could investigate the molecular mechanisms underlying its anticonvulsant and anxiolytic effects. Finally, the development of more water-soluble derivatives of this compound could enhance its potential applications in various experimental conditions.
合成方法
The synthesis of 7-Fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone involves the reaction of 2,3-dihydroquinoxaline-6-carboxylic acid with methyl chloroformate and subsequent reaction with fluoroamine. The final product is obtained after purification and characterization.
科学研究应用
7-Fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticonvulsant and anxiolytic properties in animal models. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
146741-05-1 |
|---|---|
分子式 |
C9H9FN2O |
分子量 |
180.18 g/mol |
IUPAC 名称 |
7-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H9FN2O/c1-5-9(13)12-8-4-6(10)2-3-7(8)11-5/h2-5,11H,1H3,(H,12,13) |
InChI 键 |
ZXGDQNLIAUXOLE-UHFFFAOYSA-N |
SMILES |
CC1C(=O)NC2=C(N1)C=CC(=C2)F |
规范 SMILES |
CC1C(=O)NC2=C(N1)C=CC(=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B138696.png)
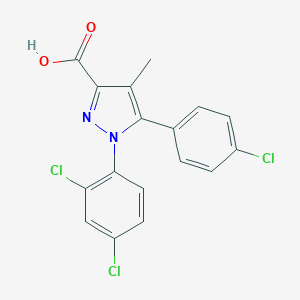
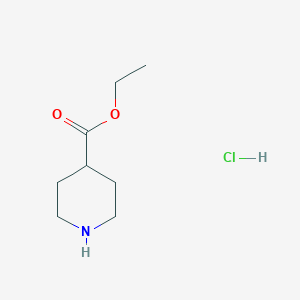
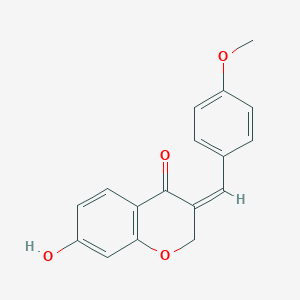

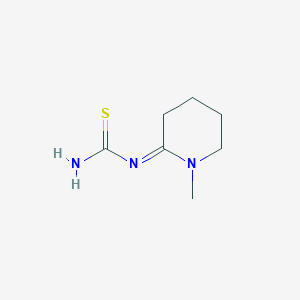
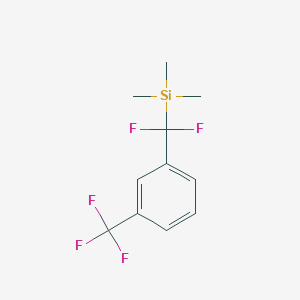

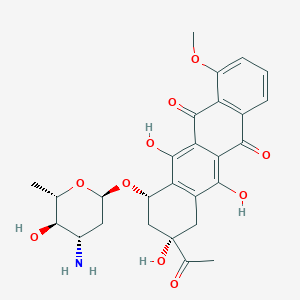
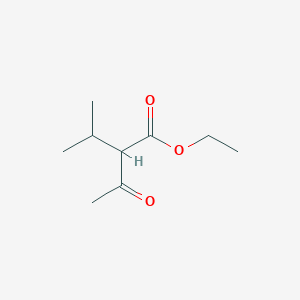
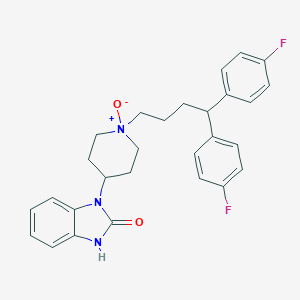
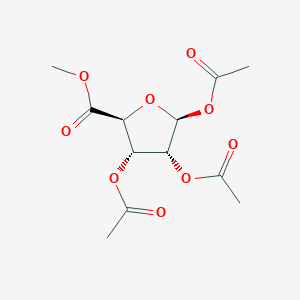
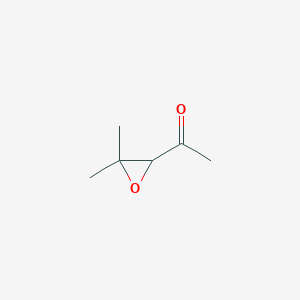
![(E)-3-(2-methylbenzo[d]thiazol-5-yl)prop-2-en-1-ol](/img/structure/B138731.png)